Cas no 891099-59-5 (1-(4-fluorophenyl)-2-{6-(furan-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}ethan-1-one)

1-(4-フルオロフェニル)-2-{6-(フラン-2-イル)-1,2,4-トリアゾロ[4,3-b]ピリダジン-3-イルスルファニル}エタン-1-オンは、複雑なヘテロ環構造を有する有機化合物です。この化合物は、1,2,4-トリアゾロピリダジン骨格にフラン環とフルオロフェニル基が結合した特徴的な構造を持ち、医薬品中間体や生物活性化合物としての応用が期待されます。特に、硫黄原子を含むスルファニル基により分子の反応性が向上し、標的分子との選択的相互作用が可能となります。その特異的な構造から、創薬研究分野でのリード化合物としての有用性が注目されています。

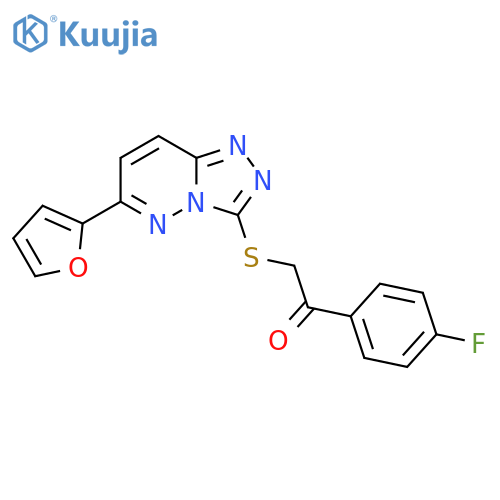

891099-59-5 structure

商品名:1-(4-fluorophenyl)-2-{6-(furan-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}ethan-1-one

1-(4-fluorophenyl)-2-{6-(furan-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(4-fluorophenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone

- F2507-0085

- 1-(4-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one

- AKOS024654191

- 1-(4-fluorophenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone

- 891099-59-5

- AB00678549-01

- 1-(4-fluorophenyl)-2-{6-(furan-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}ethan-1-one

-

- インチ: 1S/C17H11FN4O2S/c18-12-5-3-11(4-6-12)14(23)10-25-17-20-19-16-8-7-13(21-22(16)17)15-2-1-9-24-15/h1-9H,10H2

- InChIKey: IFAJGWBXFPXWJO-UHFFFAOYSA-N

- ほほえんだ: S(CC(C1C=CC(=CC=1)F)=O)C1=NN=C2C=CC(C3=CC=CO3)=NN21

計算された属性

- せいみつぶんしりょう: 354.05867494g/mol

- どういたいしつりょう: 354.05867494g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 478

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 98.6Ų

1-(4-fluorophenyl)-2-{6-(furan-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2507-0085-20mg |

1-(4-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one |

891099-59-5 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2507-0085-30mg |

1-(4-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one |

891099-59-5 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2507-0085-10μmol |

1-(4-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one |

891099-59-5 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2507-0085-25mg |

1-(4-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one |

891099-59-5 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2507-0085-2μmol |

1-(4-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one |

891099-59-5 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2507-0085-5μmol |

1-(4-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one |

891099-59-5 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2507-0085-10mg |

1-(4-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one |

891099-59-5 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2507-0085-2mg |

1-(4-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one |

891099-59-5 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2507-0085-1mg |

1-(4-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one |

891099-59-5 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2507-0085-20μmol |

1-(4-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one |

891099-59-5 | 90%+ | 20μl |

$79.0 | 2023-05-16 |

1-(4-fluorophenyl)-2-{6-(furan-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}ethan-1-one 関連文献

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

891099-59-5 (1-(4-fluorophenyl)-2-{6-(furan-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}ethan-1-one) 関連製品

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量